3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione
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Overview
Description
3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione is a complex organic compound that features both azide and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione typically involves multiple steps. One common approach starts with the preparation of 3-azidopropylamine, which is then reacted with other intermediates to form the final compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The azide group can participate in substitution reactions, particularly in click chemistry
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts for click chemistry reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group can yield nitro compounds, while reduction can produce primary amines .
Scientific Research Applications
3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of protein interactions and labeling of biomolecules.
Industry: Utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The compound can also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-azidopropylamine: A simpler compound with similar azide functionality.
3-aminopropylamine: Lacks the azide group but has similar structural features.
N-(3-aminopropyl)-1,3-propanediamine: Contains additional amine groups, offering different reactivity .
Uniqueness
3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione is unique due to its combination of azide and piperidine groups, which provide distinct reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C12H14N6O4 |
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Molecular Weight |
306.28 g/mol |
IUPAC Name |
3-[3-(3-azidopropylamino)-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H14N6O4/c13-17-15-5-1-4-14-7-6-10(20)18(12(7)22)8-2-3-9(19)16-11(8)21/h6,8,14H,1-5H2,(H,16,19,21) |
InChI Key |
RROHMKGQGVSXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCCN=[N+]=[N-] |
Origin of Product |
United States |
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